molecular formula C5H9N3O2 B12973293 2-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanol

2-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanol

Cat. No.: B12973293
M. Wt: 143.14 g/mol
InChI Key: QBQCIGUYLGBNOP-UHFFFAOYSA-N
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Description

2-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanol is a chemical compound that features a triazole ring substituted with a hydroxymethyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanol typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the 1,2,3-triazole ring. The hydroxymethyl group can be introduced via a subsequent functionalization step.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural (HMF): A compound with a similar hydroxymethyl group but a different ring structure.

    2,5-Furandimethanol (FDM): Another compound with hydroxymethyl groups, used in similar applications.

Uniqueness

2-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanol is unique due to the presence of the triazole ring, which imparts specific chemical properties and reactivity. This makes it a versatile building block for various applications in research and industry.

Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

2-[5-(hydroxymethyl)triazol-1-yl]ethanol

InChI

InChI=1S/C5H9N3O2/c9-2-1-8-5(4-10)3-6-7-8/h3,9-10H,1-2,4H2

InChI Key

QBQCIGUYLGBNOP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=N1)CCO)CO

Origin of Product

United States

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